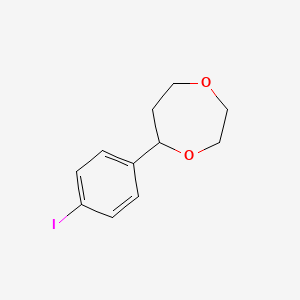

5-(4-Iodophenyl)-1,4-dioxepane

Description

5-(4-Iodophenyl)-1,4-dioxepane is a seven-membered heterocyclic compound featuring a 1,4-dioxepane core substituted with a 4-iodophenyl group at the 5-position. The 1,4-dioxepane ring consists of two oxygen atoms in a saturated seven-membered ring, conferring conformational flexibility and moderate polarity.

Properties

IUPAC Name |

5-(4-iodophenyl)-1,4-dioxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-10-3-1-9(2-4-10)11-5-6-13-7-8-14-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIBSFQVYXNFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)-1,4-dioxepane typically involves the reaction of 4-iodophenol with ethylene oxide under basic conditions to form the dioxepane ring. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the ring closure and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-1,4-dioxepane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reactions.

Major Products Formed

Substitution Products: Various substituted phenyl derivatives.

Oxidation Products: Quinones and hydroquinones.

Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

5-(4-Iodophenyl)-1,4-dioxepane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-1,4-dioxepane involves its interaction with specific molecular targets and pathways. The iodine atom and dioxepane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

Fluorinated 1,4-Dioxepane Derivatives

The Pharos Project () lists fluorinated 1,4-dioxepanes such as 5-fluoro-5,7,7-tris(trifluoromethyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-1,4-dioxepane . Key differences include:

- Substituent Effects : Fluorine substituents impart high electronegativity and chemical inertness, enhancing thermal stability and resistance to oxidation. In contrast, the iodine atom in 5-(4-Iodophenyl)-1,4-dioxepane provides a reactive site for nucleophilic substitution (e.g., in Suzuki-Miyaura coupling) but increases molecular weight and lipophilicity.

- Conformational Behavior : Fluorinated derivatives likely exhibit rigidified ring conformations due to steric and electronic effects from bulky CF₃ groups. In contrast, this compound may adopt multiple puckered conformations, as predicted for 1,4-dioxepane derivatives in .

Methoxy-Substituted 1,4-Dioxepanes

discusses 5-methoxy-1,4-dioxepane and related analogs. Comparisons include:

- Electronic Modulation: Methoxy groups act as electron-donating substituents, altering the electron density of the ring.

- Solubility : Methoxy groups enhance water solubility, whereas the iodophenyl group increases hydrophobicity, which may influence bioavailability or environmental persistence.

Tetrazolium and Pyrazole Derivatives with 4-Iodophenyl Groups

- INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) : This tetrazolium salt () shares the 4-iodophenyl substituent but features a nitro group and a tetrazole core. Unlike this compound, INT is toxic to prokaryotes due to its redox activity, which disrupts cellular respiration .

- AM251 (CB1 Inverse Agonist) : AM251 () contains a 5-(4-iodophenyl)pyrazole-carboxamide structure. While both compounds have iodine-substituted aromatic rings, AM251’s pyrazole core enables receptor binding, whereas the dioxepane ring may serve as a scaffold for modulating pharmacokinetic properties (e.g., metabolic stability) .

Conformational and Reactivity Analysis

highlights that 1,4-dioxepane derivatives exhibit chair-like and twist-boat conformations, influenced by substituents. For this compound:

- Steric Effects : The bulky iodophenyl group at the 5-position may favor a twist-boat conformation to minimize steric strain.

Biological Activity

5-(4-Iodophenyl)-1,4-dioxepane is an organic compound characterized by its unique structure, which includes a dioxepane ring and a para-iodophenyl substituent. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.

Chemical Structure and Properties

- Chemical Formula : C${10}$H${9}$IO$_{2}$

- Molecular Weight : Approximately 292.08 g/mol

- Structure : The presence of the iodine atom enhances its reactivity, potentially impacting its biological activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that may vary based on the availability of starting materials. Common methods include:

- Cyclization Reactions : Utilizing dioxepane derivatives.

- Iodination : Introducing the iodine substituent through electrophilic aromatic substitution.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features have shown promise in inhibiting tumor growth.

- Antibacterial Properties : The iodine substituent may enhance antimicrobial efficacy against certain bacterial strains.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Dioxepane | Potential antitumor and antibacterial activity |

| 2-(4-Iodophenyl)-1,3-dioxolane | Dioxolane | Antimicrobial effects reported |

| 1,4-Dioxane | Dioxane | Limited biological activity |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Reactivity with Biological Targets : The iodine atom may facilitate interactions with cellular targets such as enzymes or receptors.

- Radical Formation : The compound may participate in radical reactions, leading to cellular damage in target cells, particularly in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted that dioxepanes with halogen substituents exhibited significant cytotoxicity against various cancer cell lines .

- Antimicrobial Research : Research indicated that compounds containing iodine showed enhanced antibacterial properties against resistant strains of bacteria .

- Synthetic Applications : The compound has been utilized as an intermediate in synthesizing more complex molecules with potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.